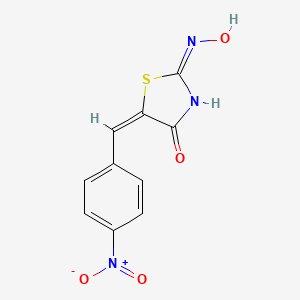

(2E,5E)-2-(hydroxyimino)-5-(4-nitrobenzylidene)thiazolidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2E,5E)-2-(hydroxyimino)-5-(4-nitrobenzylidene)thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone family These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,5E)-2-(hydroxyimino)-5-(4-nitrobenzylidene)thiazolidin-4-one typically involves the condensation of 4-nitrobenzaldehyde with thiazolidin-4-one derivatives in the presence of an appropriate catalyst. Common reaction conditions include:

Solvent: Ethanol or methanol

Catalyst: Acidic or basic catalysts such as p-toluenesulfonic acid or sodium hydroxide

Temperature: Reflux conditions (around 70-80°C)

Time: Several hours to complete the reaction

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2E,5E)-2-(hydroxyimino)-5-(4-nitrobenzylidene)thiazolidin-4-one can undergo various chemical reactions, including:

Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

Substitution: The benzylidene group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2)

Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst

Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2)

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives

Reduction: Formation of amino derivatives

Substitution: Formation of halogenated benzylidene derivatives

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its antimicrobial and antifungal properties.

Medicine: Explored for its potential anticancer and anti-inflammatory activities.

Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2E,5E)-2-(hydroxyimino)-5-(4-nitrobenzylidene)thiazolidin-4-one involves interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological macromolecules, while the nitrobenzylidene group can participate in electron transfer reactions. These interactions can modulate the activity of enzymes and receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Thiazolidin-4-one derivatives: Known for their diverse biological activities.

Hydroxyimino compounds: Studied for their antimicrobial and anticancer properties.

Nitrobenzylidene derivatives: Investigated for their electron transfer capabilities and potential therapeutic applications.

Uniqueness

(2E,5E)-2-(hydroxyimino)-5-(4-nitrobenzylidene)thiazolidin-4-one is unique due to the combination of functional groups in its structure, which imparts a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

The compound (2E,5E)-2-(hydroxyimino)-5-(4-nitrobenzylidene)thiazolidin-4-one is a thiazolidinone derivative known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H10N6O4, with a molecular weight of approximately 290.24 g/mol. The compound features a thiazolidinone core substituted with a hydroxyimino group and a nitrobenzylidene moiety, contributing to its biological activity.

Synthesis

The synthesis of this compound typically involves the condensation of thiazolidin-4-one derivatives with appropriate aldehydes or ketones. Various methods have been employed to enhance yields and purities, including solvent-free conditions and microwave-assisted synthesis.

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. A study highlighted that similar compounds showed potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 0.03 to 6 µg/mL for various strains . The presence of the nitro group in the benzylidene moiety is believed to enhance this activity.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.03 - 0.5 |

| Escherichia coli | 0.15 - 1.5 |

| Candida albicans | >100 |

Antifungal Activity

In vitro studies have demonstrated that thiazolidinone derivatives can exhibit antifungal activity against Candida species. The mechanism involves disruption of the yeast cell wall and interference with glucose transport mechanisms .

Anticancer Activity

Thiazolidinones have also been investigated for their anticancer properties. They are reported to induce apoptosis in cancer cells by modulating key signaling pathways involved in cell cycle regulation and apoptosis . Specifically, they may interact with proteins such as Bcl-XL and SHP2, which are critical in cancer cell survival.

Case Studies

- Antifungal Mechanism : A study on Mycosidine derivatives revealed that they exhibited fungistatic and fungicidal effects by causing morphological changes in Candida cell walls, suggesting a novel mechanism of action linked to glucose transport inhibition .

- Antibacterial Efficacy : Another investigation into 2-thiazolylimino-5-arylidene-4-thiazolidinones showed remarkable antibacterial efficacy against penicillin-resistant strains of Staphylococcus aureus, indicating their potential as alternative therapeutic agents .

- Anticancer Research : Research has indicated that certain thiazolidinone derivatives can significantly decrease VEGF production in human granulosa cells, highlighting their role in inhibiting tumor angiogenesis and suggesting potential applications in cancer treatment .

Properties

IUPAC Name |

(2E,5E)-2-hydroxyimino-5-[(4-nitrophenyl)methylidene]-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O4S/c14-9-8(18-10(11-9)12-15)5-6-1-3-7(4-2-6)13(16)17/h1-5,15H,(H,11,12,14)/b8-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIFQRYJMEWTNOA-VMPITWQZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C2C(=O)NC(=NO)S2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/2\C(=O)N/C(=N\O)/S2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.